molecular formula C9H7ClF3NO2 B12930534 Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate

Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate

Cat. No.: B12930534
M. Wt: 253.60 g/mol
InChI Key: KEYXFSIIMPDQHR-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H7ClF3NO2 It is a derivative of isonicotinic acid, featuring a trifluoromethyl group, a chlorine atom, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with isonicotinic acid as the core structure.

    Methylation: The methyl group is introduced via methylation reactions, commonly using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

    Trifluoromethylation: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, especially in designing molecules with improved pharmacokinetic properties.

    Industry: It finds applications in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes or receptors by binding to their active sites, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6-(trifluoromethyl)isonicotinate
  • Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
  • 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine

Uniqueness

Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The combination of the trifluoromethyl group and the chlorine atom enhances its reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7ClF3NO2

Molecular Weight

253.60 g/mol

IUPAC Name

methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C9H7ClF3NO2/c1-4-3-5(8(15)16-2)6(10)7(14-4)9(11,12)13/h3H,1-2H3

InChI Key

KEYXFSIIMPDQHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C(F)(F)F)Cl)C(=O)OC

Origin of Product

United States

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